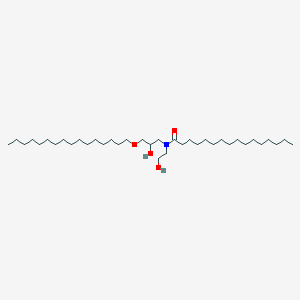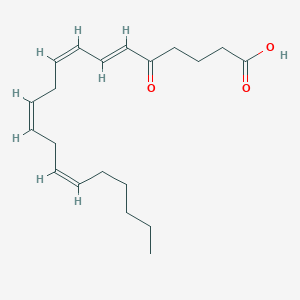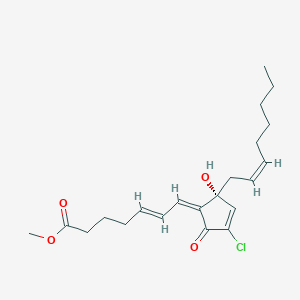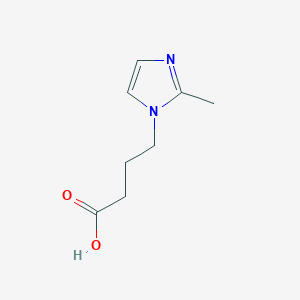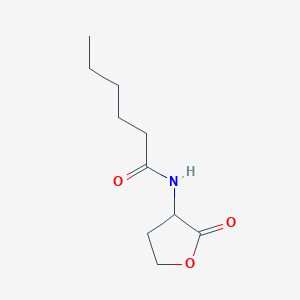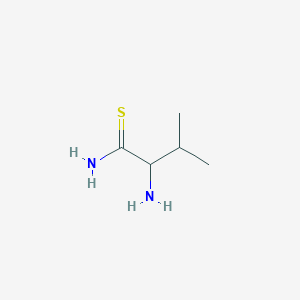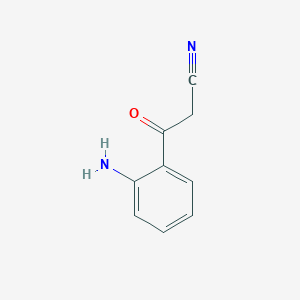![molecular formula C10H12O B025570 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde CAS No. 110211-41-1](/img/structure/B25570.png)
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde, also known as DMHDC, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. DMHDC is a spiroaldehyde, which means that it contains a spirocyclic framework with an aldehyde group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has a unique structure that allows it to undergo various chemical reactions. The aldehyde group in 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde can act as a reactive site for nucleophilic addition reactions. The spirocyclic framework can also undergo ring-opening reactions, which can result in the formation of new compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to undergo photochemical reactions, which can result in the formation of reactive intermediates.
Biochemical and Physiological Effects:
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has low toxicity and is relatively stable under physiological conditions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is its unique structure, which allows it to undergo various chemical reactions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is also relatively easy to synthesize using standard laboratory techniques. However, 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is a relatively new compound, and its potential applications and limitations are not fully understood.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. One potential area of research is the development of new synthetic routes for 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. Another area of research is the application of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde in the synthesis of new bioactive compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde could also be studied for its potential applications in materials science, such as in the development of new polymers and materials. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde.
Synthesemethoden
The synthesis of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a retro-Diels-Alder reaction, which results in the formation of the spirocyclic framework. The aldehyde group is then introduced by oxidation of the secondary alcohol using a mild oxidizing agent such as pyridinium chlorochromate.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is in the field of organic synthesis. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been used as a building block in the synthesis of various natural products and bioactive compounds. It has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
110211-41-1 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2,2-dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-8H,1-2H3 |
InChI-Schlüssel |
XGUXYUDIXSMQFN-UHFFFAOYSA-N |
SMILES |
CC1(C(C12C=CC=C2)C=O)C |
Kanonische SMILES |
CC1(C(C12C=CC=C2)C=O)C |
Synonyme |
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



